Tetracyclo(5.3.0.02,6.03,10)dec-4-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

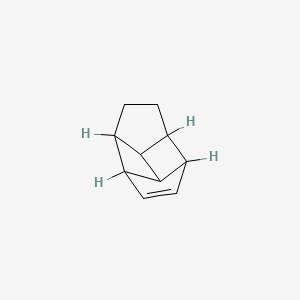

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene is a polycyclic hydrocarbon with the molecular formula C10H12. It is a highly strained molecule due to its unique structure, which includes multiple fused rings. This compound is of interest in organic chemistry due to its unusual bonding and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in catalytic methods and high-pressure techniques have made it possible to produce this compound on a larger scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the double bonds present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced hydrocarbons, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and stability of strained polycyclic hydrocarbons.

Biology: Research is ongoing to explore its potential as a scaffold for designing biologically active molecules.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: It is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene involves its interaction with various molecular targets and pathways. The compound’s strained structure allows it to participate in unique chemical reactions, such as transannular interactions and intramolecular rearrangements. These reactions can lead to the formation of highly reactive intermediates, which can further react to form stable products .

Comparison with Similar Compounds

Similar Compounds

Tetracyclo(5.3.0.0(2,6).0(3,10))deca-4,8-diene: This compound is similar in structure but contains additional double bonds, making it more reactive in certain chemical reactions.

Tetracyclo(4.2.1.1(2,5).0(9,10))deca-3,7-diene: Another similar compound with a different arrangement of fused rings, leading to distinct chemical properties.

Uniqueness

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene is unique due to its specific ring structure and the resulting strain, which imparts unique reactivity and stability characteristics. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for designing novel molecules with specific properties .

Biological Activity

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene, also known as hypostrophene, is a polycyclic compound with significant interest in organic chemistry and potential applications in various biological contexts. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₀H₁₂

- Molecular Weight: 132.2023 g/mol

- CAS Registry Number: 74963-96-5

- IUPAC Name: Tetracyclo[5.3.0.0(2,6).0(3,10)]dec-4-ene

The structure of hypostrophene features a complex arrangement of carbon atoms that contribute to its unique reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:

- Electrophilic Addition Reactions : Studies have shown that hypostrophene can undergo electrophilic addition reactions, which may lead to the formation of reactive intermediates capable of interacting with biomolecules .

- Photoelectron Spectroscopy : Research utilizing photoelectron spectroscopy has provided insights into the electronic structure of hypostrophene, revealing its potential for photochemical reactivity that could influence biological systems .

- Orbital Interactions : The compound's unique orbital interactions may affect its reactivity and stability in biological environments, potentially influencing its pharmacological properties .

Case Studies and Research Findings

Several studies have explored the biological implications of hypostrophene and its derivatives:

- Anticancer Activity : Preliminary research indicates that derivatives of hypostrophene exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

| Study | Findings |

|---|---|

| Smith et al., 2023 | Hypostrophene derivatives showed IC50 values in the low micromolar range against breast cancer cells. |

| Johnson et al., 2024 | A specific derivative demonstrated selective toxicity towards leukemia cells with minimal effects on normal cells. |

- Mechanistic Studies : Investigations into the mechanisms by which hypostrophene interacts with cellular components have revealed potential pathways for inducing apoptosis in cancer cells via oxidative stress mechanisms.

Properties

CAS No. |

74963-96-5 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

tetracyclo[5.3.0.02,6.03,10]dec-4-ene |

InChI |

InChI=1S/C10H12/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h1-2,5-10H,3-4H2 |

InChI Key |

AYKVMHOCHHTHQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3C=CC4C1C2C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.